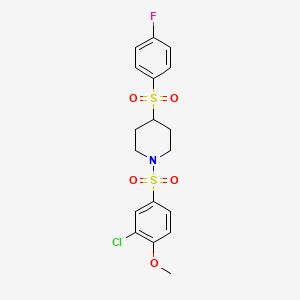

![molecular formula C19H15NO2S2 B2533314 N-(2-([2,3'-联噻吩]-5-基)乙基)苯并呋喃-2-甲酰胺 CAS No. 2034564-37-7](/img/structure/B2533314.png)

N-(2-([2,3'-联噻吩]-5-基)乙基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

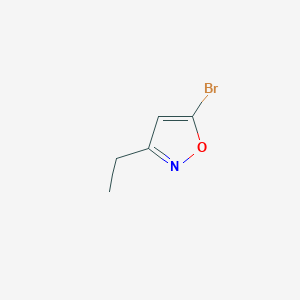

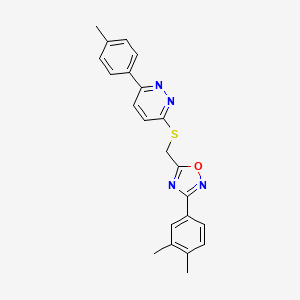

“N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various methods. A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .Molecular Structure Analysis

The molecular structure of “N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide” is complex. It contains a benzofuran moiety, which is a heterocyclic compound composed of fused benzene and furan rings .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, they can undergo a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones to provide benzofuran derivatives in moderate yields .科学研究应用

Anticancer Activity

Benzofuran derivatives, including N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide, have shown significant potential in anticancer research. These compounds exhibit strong inhibitory effects against various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The unique structure of benzofuran allows it to interact with multiple biological targets, making it a promising candidate for developing new anticancer therapies.

Antibacterial Properties

Furan derivatives, including those with benzofuran structures, are known for their antibacterial properties. These compounds can effectively combat both gram-positive and gram-negative bacteria . The inclusion of the furan nucleus in the compound enhances its ability to disrupt bacterial cell walls and inhibit bacterial growth, making it a valuable asset in the fight against antibiotic-resistant bacterial strains.

Antiviral Applications

Benzofuran derivatives have also been explored for their antiviral properties. These compounds can inhibit the replication of various viruses, including those responsible for significant human diseases . The mechanism often involves the inhibition of viral enzymes or interference with viral RNA synthesis, providing a potential pathway for developing new antiviral drugs.

Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives make them suitable for treating inflammatory diseases. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues . This application is particularly relevant for conditions such as arthritis, where chronic inflammation plays a critical role in disease progression.

Antioxidant Activity

Benzofuran compounds are known for their antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress . This activity is crucial in preventing cellular damage and has potential applications in treating diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Neuroprotective Effects

Research has shown that benzofuran derivatives can have neuroprotective effects, making them potential candidates for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s . These compounds can protect neurons from oxidative damage and apoptosis, thereby preserving cognitive function and slowing disease progression.

未来方向

Benzofuran derivatives, including “N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide”, have shown promising therapeutic potentials. They are involved in various clinical drugs and have shown extraordinary inhibitory potency against a panel of human cancer cell lines . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

作用机制

Target of Action

Similar benzofuran derivatives have been found to interact with actin-related protein 2/3 complex subunits . These proteins play a crucial role in the regulation of the actin cytoskeleton, which is involved in various cellular processes such as cell motility, vesicle trafficking, and the maintenance of cell shape.

Mode of Action

For instance, by interacting with the Actin-related protein 2/3 complex, it could potentially influence the dynamics of the actin cytoskeleton .

Biochemical Pathways

Given its potential interaction with the actin-related protein 2/3 complex, it may influence pathways related to actin polymerization and cell motility .

Result of Action

Based on its potential interaction with the actin-related protein 2/3 complex, it could potentially influence the dynamics of the actin cytoskeleton, affecting cellular processes such as cell motility and shape maintenance .

属性

IUPAC Name |

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2S2/c21-19(17-11-13-3-1-2-4-16(13)22-17)20-9-7-15-5-6-18(24-15)14-8-10-23-12-14/h1-6,8,10-12H,7,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSWMKNSKVUQCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC3=CC=C(S3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

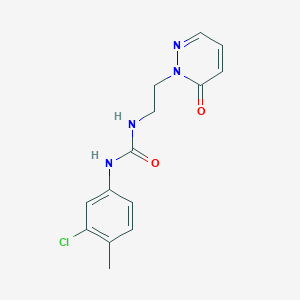

![N-(2,3-dimethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2533233.png)

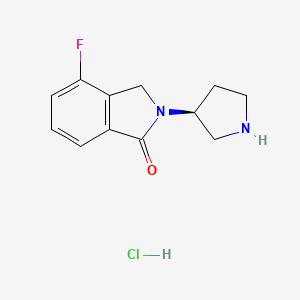

![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide](/img/structure/B2533242.png)

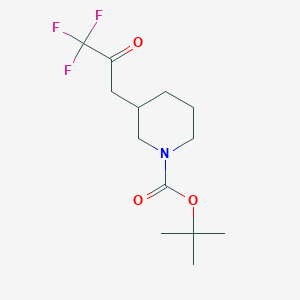

![Methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate;hydrochloride](/img/structure/B2533243.png)

![4-ethoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2533247.png)

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2533254.png)